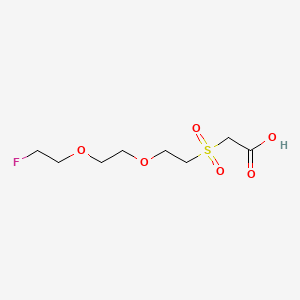
m-PEG21-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-PEG21-acid: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to selectively degrade target proteins within cells by leveraging the ubiquitin-proteasome system. This compound connects two essential ligands, facilitating the formation of PROTAC molecules .
準備方法
Synthetic Routes and Reaction Conditions: : m-PEG21-acid is synthesized through a series of ethoxylation reactions, where ethylene oxide is added to a hydroxyl group, forming a polyethylene glycol chain. The terminal hydroxyl group is then converted to a carboxylic acid group through oxidation reactions .
Industrial Production Methods: : The industrial production of this compound involves large-scale ethoxylation processes, followed by purification steps to ensure the desired molecular weight and purity. The final product is typically stored under specific conditions to maintain stability .
化学反応の分析
Types of Reactions: : m-PEG21-acid primarily undergoes substitution reactions, where the carboxylic acid group reacts with various reagents to form ester or amide bonds. It can also participate in oxidation and reduction reactions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols and amines, with catalysts such as sulfuric acid or hydrochloric acid.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: : The major products formed from these reactions include esters, amides, and various derivatives of this compound, which are used in the synthesis of PROTACs .
科学的研究の応用
m-PEG21-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the selective degradation of target proteins, aiding in the study of protein functions and interactions.
Industry: Employed in the production of advanced materials and nanotechnology applications.
作用機序
m-PEG21-acid functions as a linker in PROTACs, connecting two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
Similar Compounds
m-PEG12-acid: Another PEG-based linker with a shorter chain length.
m-PEG24-acid: A PEG-based linker with a slightly longer chain length.
Uniqueness: : m-PEG21-acid is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This makes it particularly effective in facilitating the selective degradation of target proteins .
特性
分子式 |
C44H88O23 |
|---|---|
分子量 |
985.2 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C44H88O23/c1-47-4-5-49-8-9-51-12-13-53-16-17-55-20-21-57-24-25-59-28-29-61-32-33-63-36-37-65-40-41-67-43-42-66-39-38-64-35-34-62-31-30-60-27-26-58-23-22-56-19-18-54-15-14-52-11-10-50-7-6-48-3-2-44(45)46/h2-43H2,1H3,(H,45,46) |
InChIキー |
JAJPQCWBKDBPKK-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


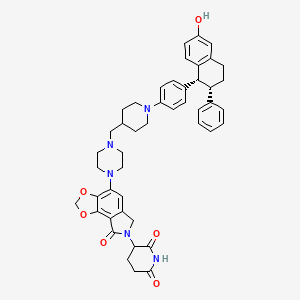
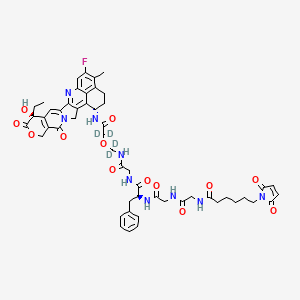
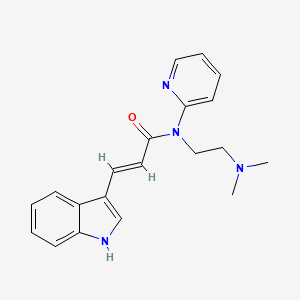


![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)
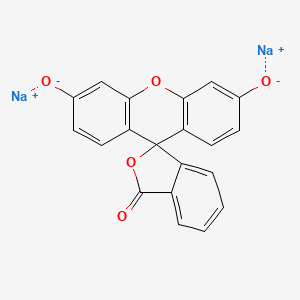

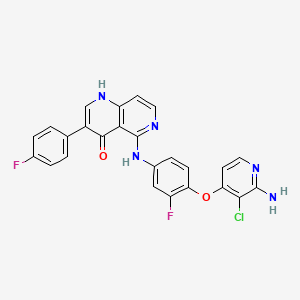
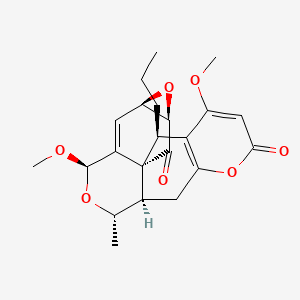
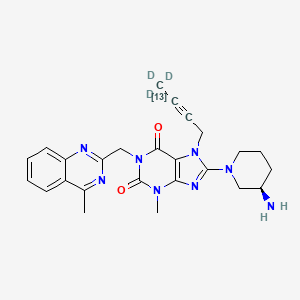
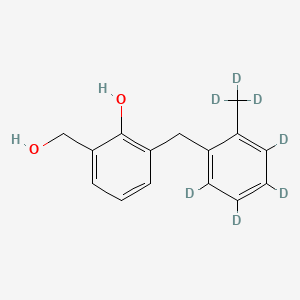
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
